![molecular formula C22H20N4O4S2 B11504099 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11504099.png)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized by the reaction of an appropriate amine with a ketone or aldehyde.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride.
Final Coupling: The final compound can be obtained by coupling the thiadiazole and pyrrolidinone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups.
Reduction: Reduction reactions may target the sulfonyl or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: The compound may be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-methylpyrrolidin-1-yl)sulfonyl]benzamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-ethylpyrrolidin-1-yl)sulfonyl]benzamide
Uniqueness
The uniqueness of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide lies in its specific structural features, such as the presence of the cyclopropyl group and the phenyl-substituted pyrrolidinone moiety. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H20N4O4S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C22H20N4O4S2/c27-19-12-17(14-5-2-1-3-6-14)13-26(19)32(29,30)18-8-4-7-16(11-18)20(28)23-22-25-24-21(31-22)15-9-10-15/h1-8,11,15,17H,9-10,12-13H2,(H,23,25,28) |
InChI Key |
HKHWCZRRFQDEED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(CC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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